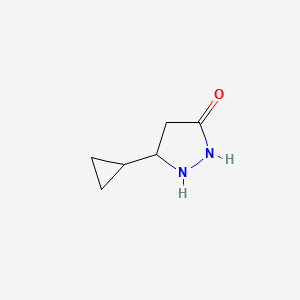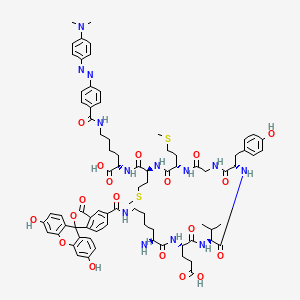
1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-3-carboxypiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of Fmoc-3-carboxypiperidine often involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide derivatives, including Fmoc-3-carboxypiperidine .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Fmoc-3-carboxypiperidine is widely used in the synthesis of peptides and peptide-based compounds. It serves as a protecting group for amines, allowing for selective reactions and the formation of complex peptide structures .
Biology: In biological research, Fmoc-3-carboxypiperidine is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, Fmoc-3-carboxypiperidine is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-3-carboxypiperidine involves its role as a protecting group for amines. The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl or Fmoc-OSu . This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the Fmoc group to amines.
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent for Fmoc protection.
Boc (tert-butyloxycarbonyl): An alternative protecting group for amines, which is acid-labile.
Uniqueness: Fmoc-3-carboxypiperidine is unique due to its specific structure and the stability of the Fmoc group under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions without affecting other functional groups .
Properties
Molecular Formula |
C21H20NO4- |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/p-1 |
InChI Key |
FINXGQXNIBNREL-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



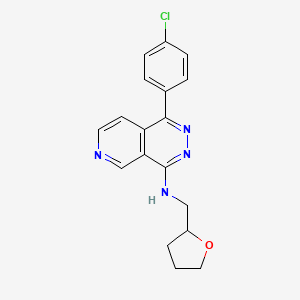

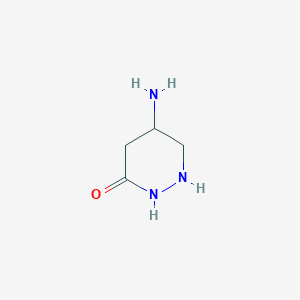
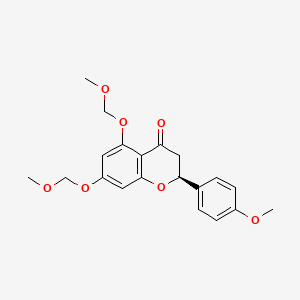
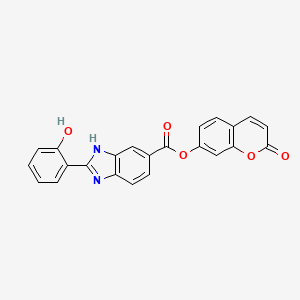
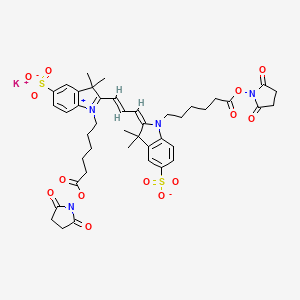
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
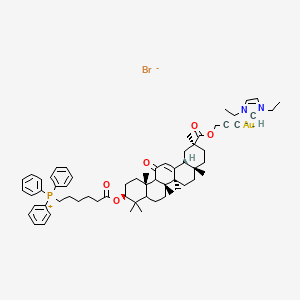
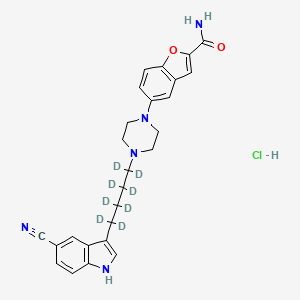
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
